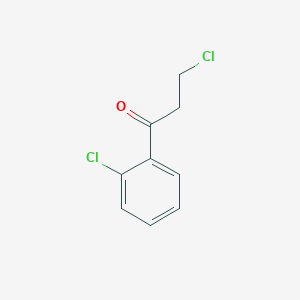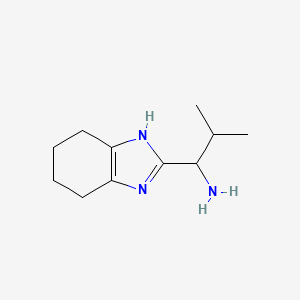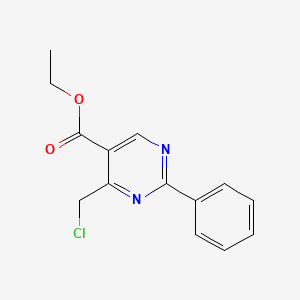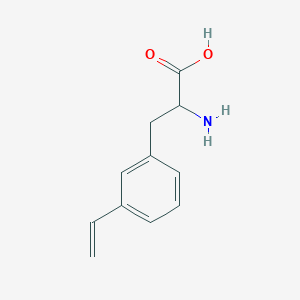
3-Chloro-1-(2-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the chemical formula C₉H₉ClO. Its molecular weight is approximately 168.62 g/mol. The IUPAC name for this compound is 3-Chloro-1-phenyl-1-propanone. It consists of a phenyl ring attached to a propanone (ketone) group, with one chlorine atom on the phenyl ring and another on the propanone group .
Preparation Methods
Synthetic Routes::
- Friedel-Crafts Acylation:
- This method involves the acylation of benzene using acetyl chloride (CH₃C(O)Cl) in the presence of a Lewis acid catalyst (usually aluminum chloride, AlCl₃). The reaction produces 3-Chloro-1-(2-chlorophenyl)propan-1-one.
- Reaction:
C₆H₅Cl + CH₃C(O)ClAlCl₃C₆H₄Cl₂C(O)CH₃
- Propiophenone (C₆H₅C(O)CH₃) undergoes chlorination using chlorine gas (Cl₂) or a chlorinating agent (such as phosphorus pentachloride, PCl₅) to yield the desired product.
- Reaction:
C₆H₅C(O)CH₃ + Cl₂→C₆H₄Cl₂C(O)CH₃
Industrial Production:: this compound is produced on an industrial scale using the methods mentioned above. The compound finds applications in pharmaceutical synthesis and other chemical processes .
Chemical Reactions Analysis
Common Reactions:
Major Products:
Scientific Research Applications
Mechanism of Action
- The exact mechanism of action for 3-Chloro-1-(2-chlorophenyl)propan-1-one depends on its specific application. its reactivity as an electrophilic ketone suggests involvement in nucleophilic reactions and binding to biological targets.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
3-chloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
InChI Key |
SKVQYKSVEXCHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)


